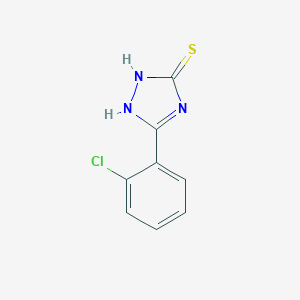
2-C-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基) 乙炔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include multiple acetoxy groups and an ethynyl group attached to an oxane ring. Its molecular formula is C16H20O10.
科学研究应用
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
Target of Action
It is known that this compound is a chiral derivatization reagent , which suggests that it may interact with a variety of biomolecules, particularly enantiomeric amino acids .
Mode of Action
As a chiral derivatization reagent, this compound likely interacts with its targets (e.g., amino acids) by forming diastereomers . These diastereomers can then be separated and analyzed using techniques such as high-performance liquid chromatography (HPLC) .
Biochemical Pathways
Given its role as a chiral derivatization reagent, it may be involved in the analysis of biochemical pathways related to the metabolism of amino acids .
Result of Action
The primary result of the action of this compound is the formation of diastereomers with enantiomeric amino acids . These diastereomers can then be separated and analyzed, allowing for the determination of the enantiomeric composition of a sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas at room temperature . These conditions help to maintain the stability and efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne typically involves the acetylation of a precursor molecule. One common method involves the reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose with ethynylmagnesium bromide to form the ethynyl derivative, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the acetoxy groups.
相似化合物的比较
Similar Compounds
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: Similar structure but with an acetamido group instead of an ethynyl group.
[(2R,3R,4R,5S,6S)-3,4,5-tris(acetyloxy)-6-(4-chloro-3-{[5-(3-formylphenyl)thiophen-2-yl]methyl}phenyl)oxan-2-yl]methyl acetate: Contains additional aromatic and thiophene groups.
Uniqueness
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-ZVDSWSACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)

